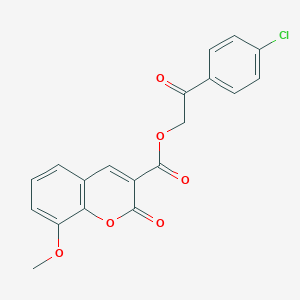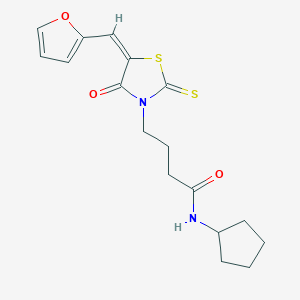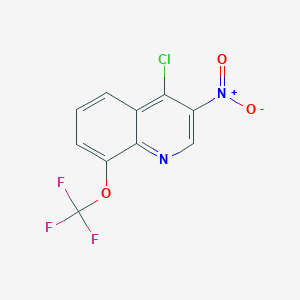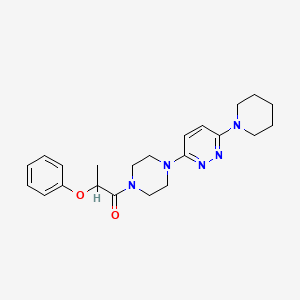
4-氨基-1-(3,4-二甲氧基苯基)吡咯烷-2-酮 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride involves multifaceted chemical reactions. One method for synthesizing related compounds includes a facile one-pot method using precursors such as 2-acetylpyrazine and dimethoxybenzaldehydes, characterized by spectroscopic methods like NMR and FT-IR spectroscopy. The synthesis process emphasizes the formation of supramolecular structures through intermolecular interactions, contributing to the compound's unique properties (Golla et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals the significance of CH...N, CH...O, and aromatic stacking type intermolecular interactions. Hirshfeld surface analysis further confirms these interactions, highlighting the dihedral angles and the structural confirmation through single-crystal X-ray diffraction. These structural features are crucial for understanding the compound's molecular interactions and stability (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride derivatives encompass a range of reactions, including acylation, oxidation, and reduction processes. The electrochemical properties are studied through cyclic voltammetry, revealing reversible redox reactions and highlighting the compound's photophysical properties through UV–Visible and fluorescence spectroscopy (Golla et al., 2020).
Physical Properties Analysis
The physical properties of compounds related to 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride are characterized by their solubility, thermal stability, and hydrophobicity. For example, related polyimides show good solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 316°C, and excellent hydrophobicity, indicated by contact angles in the range of 85.6° to 97.7° (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties are influenced by the compound's molecular structure, particularly the dimethoxyphenyl group and pyrrolidinone moiety. These structural elements contribute to the compound's reactivity, participating in chemical reactions that underline the synthesis of biologically active scaffolds and other complex molecules. Their reactivity and interaction with different chemical reagents underscore the versatility and applicability of 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride derivatives in synthesizing a wide array of chemical entities (Sroor, 2019).
科学研究应用
代谢途径和生物转化
相关苯乙胺类化合物的体内代谢已被广泛研究,揭示了复杂的代谢途径。这些研究为我们提供了关于类似化合物(如4-氨基-1-(3,4-二甲氧基苯基)吡咯烷-2-酮盐酸盐)在生物系统内可能被代谢和转化的见解。例如,4-溴-2,5-二甲氧基苯乙胺(2C-B)经历导致各种代谢物的代谢途径,表明其在大鼠体内代谢存在多个作用途径(Kanamori et al., 2002)。
药理学特性
对具有相似结构特征的化合物的研究已经揭示了它们潜在的治疗应用。例如,NNC-711,一种与GABA摄取抑制剂密切相关的化合物,已被确认为一种有效的抗惗痉挛化合物,揭示了相关化合物可能的药理学益处(Suzdak et al., 1992)。
治疗潜力
已经在各种研究中探讨了结构相关化合物的治疗潜力。例如,3-氨基N-取代吡咯烷-2,5-二酮N-芥子氯化物已经展示出显著的抗肿瘤效果,表明相关化合物有望用于癌症治疗的多药疗法中(Indap et al., 1991)。
吸收、代谢和排泄研究
了解类似化合物的吸收、代谢和排泄可以为我们提供关于4-氨基-1-(3,4-二甲氧基苯基)吡咯烷-2-酮盐酸盐在生物环境中可能表现的重要见解。例如,对维达格列汀(一种二肽基肽酶4抑制剂)的研究突显了广泛的代谢和排泄途径,这对相关化合物可能是相关的(He et al., 2009)。
化学合成和修饰
设计和合成具有特定药理特性的化合物是药物开发的重要方面。例如,取代吡咯-5-酮的合成已经导致具有显著药理活性的化合物,如提高白细胞计数,表明基于结构修饰设计特定治疗剂的潜力(Tan et al., 2013)。
未来方向
Pyrrolidin-2-one derivatives, such as “4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride”, have significant potential in the field of medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The wide spectrum of pyrrolones and pyrrolidinone derivatives that have been synthesized and their various significant biological activities suggest that these derivatives can be used for the future development of novel compounds active against different infections and diseases .
属性
IUPAC Name |
4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(6-11(10)17-2)14-7-8(13)5-12(14)15;/h3-4,6,8H,5,7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECRNODBSTQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2483311.png)


![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/no-structure.png)



![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)





